molecular formula C12H12BrNO3 B13722918 Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate

Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate

Cat. No.: B13722918
M. Wt: 298.13 g/mol
InChI Key: SURUCHUGGCDORN-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological activities. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification and hydroxyethylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The esterification can be achieved using methanol and a suitable acid catalyst, while the hydroxyethylation involves the use of ethylene oxide or similar reagents under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common in large-scale production.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN3) or Grignard reagents under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the hydroxyethyl and carboxylate groups, making it less versatile in chemical reactions.

    3-(2-Hydroxyethyl)indole: Lacks the bromine atom, affecting its reactivity and biological activity.

    Methyl 3-(2-Hydroxyethyl)-1H-indole-2-carboxylate: Lacks the bromine atom, influencing its chemical properties and applications.

Uniqueness: Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, hydroxyethyl, and carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 5-bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12BrNO3/c1-17-12(16)11-8(4-5-15)9-6-7(13)2-3-10(9)14-11/h2-3,6,14-15H,4-5H2,1H3

InChI Key

SURUCHUGGCDORN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)CCO

Origin of Product

United States

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